molecular formula C20H26ClN3O B12739707 N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride CAS No. 149750-16-3

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride

Cat. No.: B12739707
CAS No.: 149750-16-3
M. Wt: 359.9 g/mol
InChI Key: XFSKOBOVXYGZTB-UHFFFAOYSA-N
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Description

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride is a chemical compound with a complex structure that includes a pyridazine ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride typically involves multiple steps, starting with the preparation of the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The phenyl group is introduced through a substitution reaction, and the acetamide moiety is added via an amidation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or nitration reactions can introduce new substituents to the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens (chlorine, bromine), nitric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride
  • Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate

Uniqueness

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzeneacetamide hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

149750-16-3

Molecular Formula

C20H26ClN3O

Molecular Weight

359.9 g/mol

IUPAC Name

N-(1,2-dimethyldiazinan-4-yl)-N,2-diphenylacetamide;hydrochloride

InChI

InChI=1S/C20H25N3O.ClH/c1-21-14-13-19(16-22(21)2)23(18-11-7-4-8-12-18)20(24)15-17-9-5-3-6-10-17;/h3-12,19H,13-16H2,1-2H3;1H

InChI Key

XFSKOBOVXYGZTB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl

Origin of Product

United States

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